molecular formula C12H16O3 B12073401 3-(Neopentyloxy)benzoic acid

3-(Neopentyloxy)benzoic acid

Cat. No.: B12073401
M. Wt: 208.25 g/mol
InChI Key: YOZFTWAPQBFFPE-UHFFFAOYSA-N
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Description

3-(Neopentyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a neopentyloxy group attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Neopentyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hydroxybenzoic acid.

    Etherification: The hydroxyl group of 3-hydroxybenzoic acid is etherified using neopentyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the etherification step to ensure efficient mixing and reaction completion.

    Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Neopentyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Produces quinones or carboxylate derivatives.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Neopentyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Neopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-(Heptyloxy)benzoic acid: Similar structure but with a heptyloxy group instead of a neopentyloxy group.

    3-(Methoxy)benzoic acid: Contains a methoxy group instead of a neopentyloxy group.

    3-(Ethoxy)benzoic acid: Features an ethoxy group in place of the neopentyloxy group.

Uniqueness

3-(Neopentyloxy)benzoic acid is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2,2-dimethylpropoxy)benzoic acid

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-5-9(7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

YOZFTWAPQBFFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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